H-Cys(bzl)-gly-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

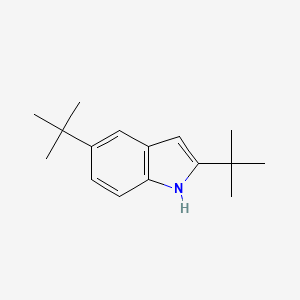

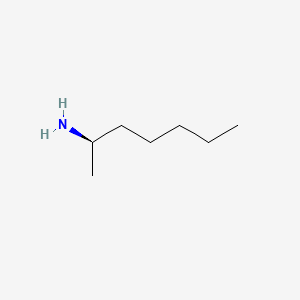

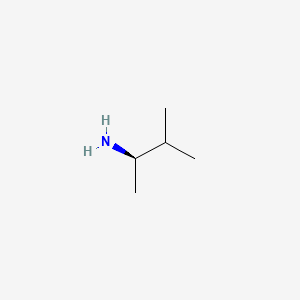

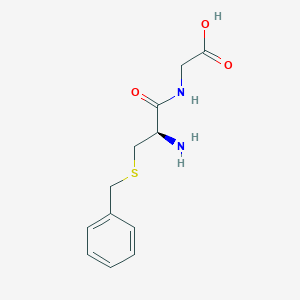

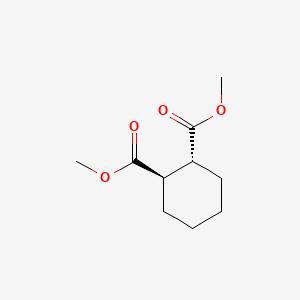

H-Cys(bzl)-gly-OH is a chemical compound with the molecular formula C12H16N2O3S and a molecular weight of 268.33 . It is used in various applications in peptide and protein science .

Molecular Structure Analysis

The SMILES string for H-Cys(bzl)-gly-OH is N [C@@H] (CSCc1ccccc1)C (=O)NCC (O)=O . This represents the molecular structure of the compound.

Chemical Reactions Analysis

The chemical reactions involving H-Cys(bzl)-gly-OH are complex and require sophisticated strategies for the protection, and subsequent deprotection, of cysteine. This facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Physical And Chemical Properties Analysis

H-Cys(bzl)-gly-OH is a solid compound with a molecular weight of 268.33 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Wissenschaftliche Forschungsanwendungen

Synthesis of Model Peptides

A study by Ohta et al. (1979) described the synthesis of a model peptide for iron-sulfur protein, incorporating H-Cys(bzl)-gly-OH, which formed chelate complexes with iron and sulfur, highlighting its potential in studying protein structures and functions (Ohta, Kawasaki, Maeda, Tani, & Kawasaki, 1979).

Enzymatic Peptide Synthesis

In enzymatic synthesis applications, So, Shin, and Kim (2000) demonstrated the use of H-Cys(bzl)-gly-OH in the enzymatic synthesis of tripeptides, indicating its utility in producing specific peptide sequences through biocatalytic processes (So, Shin, & Kim, 2000).

Detection of Hydroxyl Radicals

Miller and Fry (2004) explored the use of derivatives of H-Cys(bzl)-gly-OH as probes for detecting hydroxyl radicals, offering a method to study reactive oxygen species in biological systems (Miller & Fry, 2004).

Catalysis and Synthetic Applications

A study by Gupta et al. (2022) found that a monoprotected amino acid Bz-Gly-OH assists in the allylic alkylation of various compounds during enamine-palladium catalysis, suggesting its role in facilitating chemical transformations (Gupta, Saha, Rahaman, Kumar, Suresh, Ganguly, & Bhadra, 2022).

Role in Enzymatic Synthesis of Asparagine-containing Peptides

Miranda and Tominaga (1986) used H-Cys(bzl)-gly-OH in the enzymatic synthesis of asparagine-containing peptides, highlighting its utility in peptide synthesis and modification (Miranda & Tominaga, 1986).

Safety and Hazards

Wirkmechanismus

Target of Action

H-Cys(bzl)-gly-OH is a derivative of the amino acid cysteine . The primary target of this compound is the cysteine thiol group, which plays a crucial role in peptide and protein chemistry . The compound acts as a protecting group for the cysteine thiol, enabling a vast array of peptide and protein chemistry .

Mode of Action

The compound interacts with its target by protecting the cysteine thiol group. This protection facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The protection and subsequent deprotection of cysteine have been developed as increasingly sophisticated strategies .

Biochemical Pathways

The compound affects the biochemical pathways involved in peptide synthesis and protein science. It enables the coupling of amino acid building blocks to one another via amide bonds, which is a fundamental process in the synthesis of peptides .

Pharmacokinetics

As an amino acid derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Result of Action

The result of the compound’s action is the facilitation of peptide synthesis and protein science. It enables the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . This has significant implications for the development of new methodologies for site-selective protein modification .

Action Environment

The action of H-Cys(bzl)-gly-OH can be influenced by various environmental factors. It’s important to note that the compound should be stored under recommended conditions to maintain its stability .

Eigenschaften

IUPAC Name |

2-[[(2R)-2-amino-3-benzylsulfanylpropanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c13-10(12(17)14-6-11(15)16)8-18-7-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOHJUDJUVTRCF-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)NCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC[C@@H](C(=O)NCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427059 |

Source

|

| Record name | SCHEMBL3503447 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Cys(bzl)-gly-OH | |

CAS RN |

7669-84-3 |

Source

|

| Record name | SCHEMBL3503447 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethyl-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1353294.png)